
An In-Depth Technical Guide to the Physical
Properties of Pyruvaldehyde Diethyl Acetal

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1,1-Diethoxyacetone

CAS No.: 5774-26-5

Cat. No.: B1267728

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Utility of
Pyruvaldehyde Diethyl Acetal
Pyruvaldehyde diethyl acetal, also known as 1,1-diethoxy-2-propanone, is a ketone-acetal that

holds significant potential in various scientific domains, particularly in organic synthesis and as

a precursor in the development of novel pharmaceutical compounds. Its bifunctional nature,

combining a protected aldehyde with a ketone moiety, allows for selective chemical

transformations, making it a valuable building block for complex molecular architectures. This

guide provides a comprehensive overview of its physical properties, a detailed synthesis

protocol, and essential safety information to empower researchers in leveraging this versatile

molecule.

Section 1: Core Physicochemical Properties
A thorough understanding of the physical properties of pyruvaldehyde diethyl acetal is

fundamental to its application in a laboratory setting, informing decisions on reaction
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conditions, purification methods, and storage. While experimentally determined data for some

properties remain elusive in publicly accessible literature, a combination of estimated values

and data from analogous compounds provides a robust working profile.

Property Value Source

Molecular Formula C₇H₁₄O₃ PubChem[1]

Molecular Weight 146.18 g/mol PubChem[1]

Boiling Point ~197.91 °C (estimated) The Good Scents Company

Vapor Pressure
~0.369 mmHg at 25 °C

(estimated)
The Good Scents Company

Flash Point ~63.60 °C (estimated) The Good Scents Company

Water Solubility
~59.12 g/L at 25 °C

(estimated)
The Good Scents Company

logP (Octanol-Water Partition

Coefficient)
~0.820 (estimated) The Good Scents Company[2]

CAS Number 5774-26-5 PubChem[1]

Note: The majority of the physical property data available is estimated. Experimental

verification is recommended for applications sensitive to these parameters.

Section 2: Synthesis of Pyruvaldehyde Diethyl
Acetal
The synthesis of pyruvaldehyde diethyl acetal is achieved through the acid-catalyzed

acetalization of pyruvaldehyde with ethanol. This reaction is a reversible equilibrium, and

therefore, the removal of water is crucial to drive the reaction towards the formation of the

desired product.

Conceptual Workflow of Acetal Synthesis
The following diagram illustrates the general principle of acid-catalyzed acetal formation from

an aldehyde and an alcohol.
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Caption: General workflow for the acid-catalyzed synthesis of an acetal from an aldehyde and

an alcohol.

Experimental Protocol: Acid-Catalyzed Acetalization
This protocol is adapted from general procedures for acetal synthesis and a patented process

for related compounds[3]. Caution: This reaction should be performed in a well-ventilated fume

hood with appropriate personal protective equipment.

Materials:

Pyruvaldehyde (or its polymer, para-pyruvaldehyde)

Anhydrous Ethanol

Concentrated Sulfuric Acid (catalyst)

Anhydrous Sodium Carbonate or Sodium Bicarbonate (for neutralization)

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Dean-Stark apparatus or similar setup for azeotropic water removal

Round-bottom flask, condenser, heating mantle, and distillation apparatus
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Procedure:

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux

condenser. The size of the flask should be appropriate for the scale of the reaction, typically

ensuring the reactants fill no more than two-thirds of the volume.

Charging Reactants: To the round-bottom flask, add a molar excess of anhydrous ethanol

relative to the pyruvaldehyde. A common ratio is 2 to 10 equivalents of alcohol per equivalent

of aldehyde[3].

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

ethanol. A typical catalytic loading is a few drops to 1% of the total reaction volume.

Initiation of Reaction: Begin heating the mixture to reflux. The azeotrope of ethanol and water

will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and

driving the equilibrium towards the acetal product.

Monitoring the Reaction: The progress of the reaction can be monitored by observing the

amount of water collected in the Dean-Stark trap. The reaction is considered complete when

water no longer accumulates.

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room

temperature. Carefully neutralize the acid catalyst by adding a solid base such as anhydrous

sodium carbonate or sodium bicarbonate until the effervescence ceases.

Filtration: Filter the mixture to remove the solid base.

Solvent Removal: Remove the excess ethanol by rotary evaporation.

Purification by Distillation: The crude pyruvaldehyde diethyl acetal is then purified by

fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Collect the fraction corresponding to the boiling point of the product.

Drying: The purified product can be further dried over a drying agent like anhydrous

magnesium sulfate or sodium sulfate, followed by filtration.
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Section 3: Spectroscopic Characterization
(Predicted and Comparative)
While experimental spectra for pyruvaldehyde diethyl acetal are not readily available, its

structure can be predicted based on the analysis of related compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

adjacent to the ketone, a quartet for the methylene protons of the ethoxy groups, a triplet for

the methyl protons of the ethoxy groups, and a singlet for the methine proton of the acetal.

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbon,

the acetal carbon, the methylene and methyl carbons of the ethoxy groups, and the methyl

carbon adjacent to the ketone.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band

corresponding to the C=O stretch of the ketone group (typically around 1715 cm⁻¹). The C-O

stretching of the acetal will also be prominent in the fingerprint region. An FTIR spectrum for

the related compound, 1,1-diethoxy-2-propanone, is available on PubChem, which can serve

as a reference[1].

Section 4: Safety and Handling
Pyruvaldehyde diethyl acetal should be handled with care, following standard laboratory safety

procedures. While a specific Material Safety Data Sheet (MSDS) is not widely available, the

hazard profile can be inferred from its functional groups and data on similar compounds.

GHS Hazard Classification (Predicted): Based on data for 1,1-diethoxy-2-propanone from

PubChem, the compound is predicted to be a combustible liquid, harmful if swallowed, and

may cause skin, eye, and respiratory irritation[1].

General Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.
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Keep away from heat, sparks, and open flames.

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Section 5: Conclusion and Future Directions
Pyruvaldehyde diethyl acetal is a molecule with considerable synthetic utility. This guide has

consolidated the available information on its physical properties and provided a foundational

protocol for its synthesis. A critical next step for the scientific community will be the

experimental determination and publication of its core physical constants and comprehensive

spectroscopic data. Such information will undoubtedly accelerate its adoption in synthetic

chemistry and drug discovery, unlocking its full potential as a versatile chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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